5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the pyrazole and oxadiazole rings imparts unique chemical and biological properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-2H-pyrazole-3-carboxylic acid hydrazide with p-tolyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby blocking signal transduction pathways that lead to cell proliferation in cancer.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Methyl-2H-pyrazol-3-yl)-3-phenyl-[1,2,4]oxadiazole
- 5-(5-Methyl-2H-pyrazol-3-yl)-3-(4-methoxyphenyl)-[1,2,4]oxadiazole
Uniqueness
5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole is unique due to the presence of the p-tolyl group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-3-5-10(6-4-8)12-14-13(18-17-12)11-7-9(2)15-16-11/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFYCZDDGSUPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.